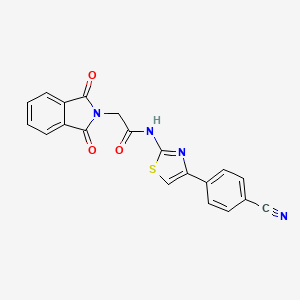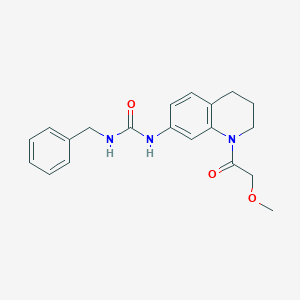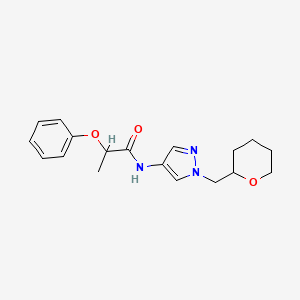
2-phenoxy-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-phenoxy-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)propanamide is a compound that has gained attention in scientific research due to its potential pharmacological properties. It is a synthetic compound that belongs to the class of pyrazole derivatives, and it has been shown to exhibit various biological activities.
Scientific Research Applications
Antimicrobial and Anti-inflammatory Agents
Research on pyrazole derivatives, including those with similar structural frameworks to the specified compound, has demonstrated their efficacy as antimicrobial and anti-inflammatory agents. The study by Kendre, Landge, and Bhusare (2015) synthesized a new series of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives. These compounds were evaluated for their antibacterial and antifungal activities, with some showing promising anti-inflammatory properties as well (Kendre, Landge, & Bhusare, 2015).
Molecular Docking and Quantum Chemical Calculations
The molecular structure and properties of compounds within this chemical class have been explored through molecular docking and quantum chemical calculations. Viji et al. (2020) conducted a study on a pyrazole derivative, providing insights into its molecular parameters, charge transfer, and potential biological effects. This research highlights the utility of computational methods in predicting the behavior and biological relevance of these compounds (Viji, Balachandran, Babiyana, Narayana, & Vinutha V. Saliyan, 2020).
Antioxidant and Pharmacological Activities
Pyrazole derivatives have also been synthesized and tested for their antioxidant and pharmacological activities. Narule, Gaidhane, and Gaidhane (2015) highlighted the synthesis of phenothiazine and pyrazole derivatives with significant antioxidant activity and potential pharmacological benefits. This underscores the versatility of pyrazole-based compounds in developing new therapeutics with antioxidant properties (Narule, Gaidhane, & Gaidhane, 2015).
Coordination Behavior and Polymerization Catalysts
The coordination chemistry of pyrazole derivatives has been explored for its implications in catalysis and material science. Studies on heteroscorpionate-based metal complexes, for example, have examined their coordination behavior, reactivity, and applications in catalysis, including the ring-opening polymerization of ε-caprolactone (Strianese et al., 2011). These findings suggest potential applications of pyrazole derivatives in developing new catalytic systems and materials.
Luminescent Materials
Cyclometalated platinum complexes containing pyrazole ligands have been synthesized, exhibiting high luminescent quantum yields. Such materials are of interest for applications in light-emitting devices, highlighting the role of pyrazole derivatives in the development of advanced luminescent materials (Turner, Bakken, & Jian Li, 2013).
properties
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-14(24-16-7-3-2-4-8-16)18(22)20-15-11-19-21(12-15)13-17-9-5-6-10-23-17/h2-4,7-8,11-12,14,17H,5-6,9-10,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIYICJBHKJHFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CN(N=C1)CC2CCCCO2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

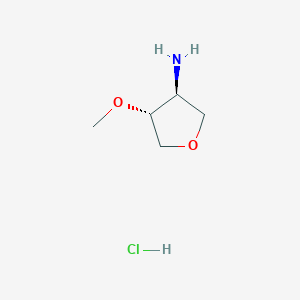
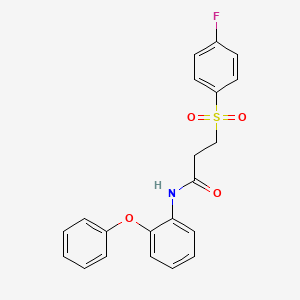
![methyl 5-cyclopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B2712309.png)
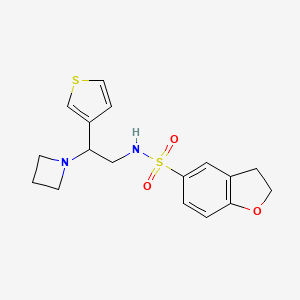
![N,N-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2712311.png)
![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide](/img/structure/B2712312.png)
![2-(2,4-dichlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2712313.png)
![Methyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylate](/img/structure/B2712315.png)
